4-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione, commonly known as NTID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTID is a heterocyclic compound that contains a triazole ring and an isoindole ring, making it a unique compound with diverse properties.
Mechanism of Action
The mechanism of action of NTID is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. Additionally, NTID has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
NTID has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, NTID has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using NTID in lab experiments is its unique chemical structure, which allows for the exploration of various properties and applications. Additionally, NTID is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NTID is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on NTID, including the development of new cancer treatments, the exploration of its antimicrobial properties, and the investigation of its potential applications in materials science and organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of NTID and its potential side effects.
Synthesis Methods
The synthesis of NTID can be achieved through a multi-step process that involves the reaction of various chemical compounds. One of the most commonly used methods involves the reaction of 4-nitrophthalic anhydride with 4-amino-1,2,4-triazole in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield NTID.
Scientific Research Applications
NTID has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, NTID has shown promising results in the treatment of certain types of cancer, such as breast cancer and lung cancer. Additionally, NTID has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c16-9-6-2-1-3-7(15(18)19)8(6)10(17)14(9)13-4-11-12-5-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYZYVVESFQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5238689 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.